

In-depth Technical Guide: Understanding the Pharmacokinetics of CGP-82996

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Compound of Interest		
Compound Name:	CGP-82996	
Cat. No.:	B1662398	Get Quote

Notice to the Reader: A thorough search of publicly available scientific literature and databases did not yield any specific pharmacokinetic data for the compound designated as **CGP-82996**.

To fulfill the core requirements of your request and provide a valuable resource, this guide has been prepared using a closely related and well-documented compound, CGP 36742, as a surrogate example. The following information is based on published studies of CGP 36742 and is intended to serve as a comprehensive template, demonstrating the requested data presentation, experimental protocol details, and visualizations. This guide should be considered illustrative of the type of in-depth analysis requested.

Exemplary Technical Guide: The Pharmacokinetics of CGP 36742

Audience: Researchers, scientists, and drug development professionals.

Compound: CGP 36742 (3-aminopropyl-n-butyl-phosphinic acid)

Classification: Orally active GABA-B receptor antagonist

This technical guide provides a detailed overview of the pharmacokinetic profile of CGP 36742, an orally active GABA-B antagonist, based on human clinical trial data.

Quantitative Pharmacokinetic Data



The following table summarizes the key pharmacokinetic parameters of CGP 36742 following a single oral dose of 600 mg in healthy human volunteers.

Parameter	Value	95% Confidence Interval	Units
Maximum Observed Concentration (Cmax)	27	22.9, 30.8	μmol/L
Time to Cmax (tmax)	3 (median)	N/A	hours
Half-life (t1/2)	3.6	3.24, 3.9	hours
Renal Clearance (CIR)	125	114, 136	mL/min
Absolute Bioavailability (Fabs)	0.44	0.33, 0.47	
Volume of Distribution (Vd)	285	N/A	L/kg

Data sourced from a human pharmacokinetic study.[1]

Experimental Protocols

The pharmacokinetic data presented above were derived from a clinical study with the following design and methodologies.[1]

2.1. Study Design

A clinical study was conducted in both young and elderly healthy male volunteers. The study involved single and multiple dose regimens to evaluate the pharmacokinetics of CGP 36742. The effect of food on absorption was also assessed.

2.2. Dosing and Administration

 Single Dose: A single oral dose of 600 mg of CGP 36742 was administered to fasted subjects.



• Food Effect: The oral systemic availability was assessed with and without food.

Administration with food was found to decrease the relative bioavailability by 30%.[1]

2.3. Sample Collection and Analysis

- Biological Samples: Plasma and urine samples were collected at predefined time points following drug administration.
- Analytical Method: Concentrations of CGP 36742 in plasma and urine were determined using a newly developed high-performance liquid chromatography (HPLC) method with fluorescence detection.[1]

2.4. Pharmacokinetic Analysis

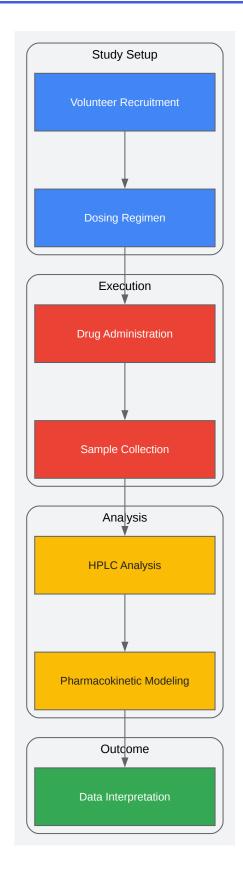
The collected concentration-time data were analyzed to determine the key pharmacokinetic parameters, including Cmax, tmax, half-life, renal clearance, and bioavailability.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow of the human pharmacokinetic study of CGP 36742.





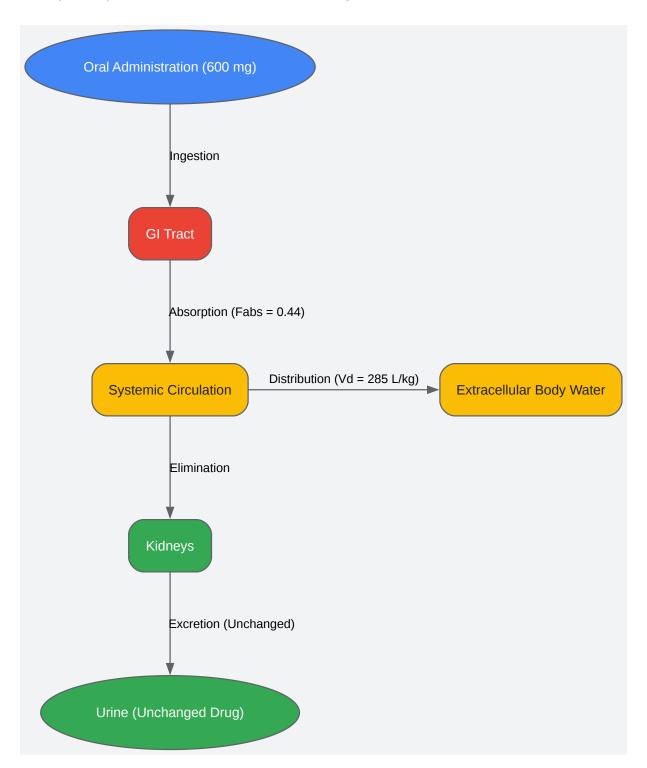
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Caption: Workflow of the human pharmacokinetic study of CGP 36742.



3.2. Pharmacokinetic Pathway of CGP 36742

This diagram provides a conceptual overview of the absorption, distribution, metabolism, and excretion (ADME) of CGP 36742 in the human body.



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Caption: Conceptual ADME pathway of CGP 36742.

Summary of Pharmacokinetic Properties

- Absorption: CGP 36742 is orally absorbed with an absolute bioavailability of approximately 44%.[1] The rate and extent of absorption are not significantly affected by age or gender in healthy volunteers.[1] However, co-administration with food reduces its systemic availability.
 [1]
- Distribution: The volume of distribution is in the range of extracellular body water, suggesting limited tissue penetration.[1]
- Metabolism: The absorbed fraction of CGP 36742 is not metabolized and is excreted unchanged.[1]
- Excretion: The primary route of elimination is via the kidneys, with the absorbed drug being completely excreted in the urine.[1] Renal function is therefore the main determinant of the drug's excretion rate.[1]

Safety Profile

In the cited human study, CGP 36742 demonstrated an excellent safety profile. There were no clinically significant alterations in cardiovascular parameters, body temperature, or blood chemistry.[1] Adverse events were infrequent and occurred at similar rates in both the placebo and drug-treated groups.[1]

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References

 1. Pharmacokinetics of CGP 36,742, an orally active GABAB antagonist, in humans -PubMed [pubmed.ncbi.nlm.nih.gov]







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